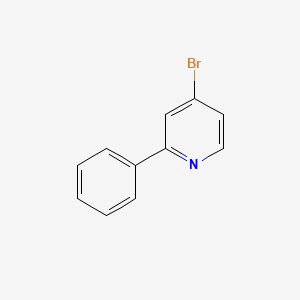

4-Bromo-2-phenylpyridine

説明

4-Bromo-2-phenylpyridine (CAS: 98420-98-5) is a brominated heterocyclic compound with the molecular formula C₁₁H₈BrN and a molecular weight of 234.09 g/mol . It is synthesized via Suzuki-Miyaura cross-coupling reactions, yielding a colorless liquid (71% yield) . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 8.51–8.49 (d, 1H), 7.98–7.94 (m, 3H), 7.51–7.38 (m, 4H) .

- HRMS: m/z = 232.1122 [M+H]⁺ .

It is classified under GHS as hazardous (H301: toxic if swallowed; H311/H331: toxic on skin contact/inhalation) and is used in digital memory materials and as a pharmaceutical intermediate .

特性

IUPAC Name |

4-bromo-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQHVQSQHXZRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542252 | |

| Record name | 4-Bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98420-98-5 | |

| Record name | 4-Bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Bromo-2-phenylpyridine can be synthesized through several methods. One common approach involves the Suzuki coupling reaction between 2-bromopyridine and phenylboronic acid in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cross-coupling reactions using similar reagents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

化学反応の分析

Types of Reactions: 4-Bromo-2-phenylpyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include and .

Oxidation Reactions: Reagents such as or are used.

Reduction Reactions: Reducing agents like or are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives , while oxidation and reduction reactions can produce alcohols or ketones .

科学的研究の応用

Chemistry: 4-Bromo-2-phenylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceutical intermediates and fine chemicals .

Biology and Medicine: In biological research, this compound is used to study the mechanisms of enzyme inhibition and protein-ligand interactions . It serves as a precursor for the synthesis of potential therapeutic agents .

Industry: Industrially, this compound is employed in the production of advanced materials and specialty chemicals . Its unique properties make it suitable for applications in electronics and material science .

作用機序

The mechanism of action of 4-Bromo-2-phenylpyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine atom and phenyl group play crucial roles in its binding affinity and specificity .

類似化合物との比較

4-Bromo-2-cyclopropylpyridine

- Molecular Formula : C₈H₈BrN; MW : 186.06 g/mol .

- Structural Difference : Cyclopropyl replaces the phenyl group.

- Key Properties : SMILES: BrC=1C=CN=C(C1)C2CC2; liquid state inferred from synthesis protocols .

- Applications : Used in cross-coupling reactions; cyclopropyl groups enhance steric effects, altering reactivity compared to phenyl derivatives.

5-Bromo-2-(4-fluorophenyl)pyridine

4-(Bromomethyl)-2-chloro-3-fluoropyridine

2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

- General Formula : C₂₃H₁₆ClN₃ (varies with substituents); MW : 466–545 g/mol .

- Structural Features: Amino and chloro substituents; aromatic extensions.

- Physical Properties : Higher melting points (268–287°C) due to increased molecular rigidity and hydrogen bonding .

Data Table: Comparative Properties

Reactivity and Functionalization

- Cross-Coupling : this compound undergoes Suzuki reactions with boronic acids (e.g., 4-vinylphenyl boronic acid) using Pd(PPh₃)₄ catalyst . Comparatively, bromomethyl analogs (e.g., 4-(bromomethyl)-2-chloro-3-fluoropyridine) participate in nucleophilic substitutions .

- Electronic Effects: Fluorine in 5-Bromo-2-(4-fluorophenyl)pyridine reduces electron density, slowing oxidative addition in cross-coupling versus non-fluorinated analogs .

生物活性

4-Bromo-2-phenylpyridine (C11H8BrN) is an organic compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, biochemical interactions, and effects observed in various studies.

- Molecular Formula : C11H8BrN

- Molecular Weight : 234.09 g/mol

- CAS Number : 98420-98-5

This compound primarily functions through its interactions with various enzymes and proteins. Notably, it has been shown to inhibit the activity of p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular signaling pathways related to inflammation and stress responses. By binding to the active site of p38α MAPK, the compound prevents the phosphorylation of downstream targets, thereby modulating inflammatory responses.

Enzyme Inhibition

The compound is utilized in studies focused on enzyme inhibition, particularly in the context of therapeutic agent development. Its ability to interact with specific enzymes makes it a valuable tool in understanding protein-ligand interactions and their implications for drug design.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Gene Expression : Alters gene expression patterns associated with inflammatory responses.

- Cell Signaling : Modulates signaling pathways that regulate cell survival and apoptosis.

- Metabolism : Affects cellular metabolism by interacting with metabolic enzymes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Inflammation Modulation :

- In vitro studies demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-α and interleukin-1β in cultured macrophages. This suggests its potential as an anti-inflammatory agent.

-

Anticancer Activity :

- A study explored the antiproliferative effects of various derivatives of 2-phenylpyridine, including this compound, against cancer cell lines (A2780 ovarian, MCF-7 breast). Results indicated IC50 values ranging from 1 to 89 μM, highlighting its potential as a lead compound for anticancer drug development .

-

Toxicology Studies :

- Animal model studies revealed that at higher doses, this compound could induce hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its molecular characteristics. The compound undergoes phase I and II metabolic reactions, leading to various metabolites that are excreted from the body .

Summary of Biological Activities

Q & A

Basic: What are the key physicochemical properties of 4-Bromo-2-phenylpyridine, and how are they experimentally determined?

Answer:

The molecular formula is C₁₁H₈BrN (MW: 234.09), with a CAS number 98420-98-4. Key properties include:

- Solubility : Sparingly soluble (0.33 g/L at 25°C) .

- Density : 1.426±0.06 g/cm³ (calculated at 20°C) .

- Purity : Typically ≥95% for research-grade material .

Methodology : - Solubility : Measured via gravimetric analysis or HPLC.

- Density : Determined using computational tools like Advanced Chemistry Development (ACD/Labs) or experimental pycnometry .

- Structural Confirmation : NMR, FT-IR, and mass spectrometry are standard .

Advanced: How can bromination conditions be optimized to synthesize this compound with high regioselectivity?

Answer:

Bromination of pyridine derivatives often requires careful control of reaction parameters. Key considerations:

- Catalyst Choice : Nickel catalysts (e.g., NiCl₂) enhance selectivity in cross-coupling reactions .

- Reagent Ratio : Stoichiometric HBr or NBS (N-bromosuccinimide) in DMF at 0–5°C minimizes side products .

- Monitoring : Use TLC or in-situ FT-IR to track bromine incorporation .

Data Contradictions : Conflicting yields (50–85%) in literature suggest solvent polarity (e.g., DCM vs. THF) significantly impacts efficiency .

Advanced: What crystallographic techniques are most reliable for resolving the solid-state structure of this compound derivatives?

Answer:

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement (e.g., orthorhombic system, space group Pca21) provides atomic-level resolution .

- Hydrogen Bonding Analysis : Electron density maps (e.g., Hirshfeld surfaces) identify non-covalent interactions critical for supramolecular assembly .

- Validation : R values < 0.04 and wR < 0.08 indicate high reliability .

Basic: What safety precautions are recommended for handling this compound given limited toxicity data?

Answer:

- Exposure Mitigation : Use fume hoods, gloves (nitrile), and eye protection (H315/H319 hazards) .

- Toxicity Assessment : Assume acute toxicity (H302/H335) based on structural analogs; conduct Ames tests for mutagenicity .

- Waste Disposal : Incinerate at >850°C with alkaline scrubbers to neutralize brominated byproducts .

Advanced: How can regioselective functionalization of this compound be achieved for drug discovery applications?

Answer:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl-boronic acid coupling at the 4-bromo position (yields >75%) .

- Phosphonylation : Triethyl phosphite selectively modifies amino groups in bromopyridines under reflux .

- Photoredox Catalysis : Visible-light-mediated C–H activation introduces alkyl/aryl groups at the 2-phenyl position .

Advanced: How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) .

- Data Triangulation : Cross-reference NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS ([M+H]⁺ = 235.05) .

- Error Analysis : Use statistical tools (e.g., RSD) to assess variability in chromatographic purity .

Basic: What analytical methods are critical for characterizing this compound in complex mixtures?

Answer:

- HPLC-PDA : C18 columns with acetonitrile/water gradients resolve brominated byproducts (retention time ~8.2 min) .

- GC-MS : Electron ionization (70 eV) identifies volatile derivatives (e.g., methylated analogs) .

- Elemental Analysis : Confirm Br content (theoretical: 34.1%) via combustion analysis .

Advanced: What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?

Answer:

- Oxidative Addition : Bromine’s electronegativity facilitates Pd(0)/Ni(0) insertion into the C–Br bond, forming M(II) intermediates .

- Steric Effects : The 2-phenyl group directs coupling to the para position via π-π stacking with catalyst ligands .

- DFT Calculations : Predict activation barriers for competing pathways (e.g., C–Br vs. C–H activation) .

Advanced: How can the environmental impact of this compound be assessed despite limited ecotoxicity data?

Answer:

- Read-Across Models : Use QSAR (Quantitative Structure-Activity Relationship) to estimate biodegradability (e.g., EPI Suite) .

- Bioaccumulation Potential : Log Kₒw ≈ 2.8 (calculated) suggests moderate mobility in soil .

- Microcosm Studies : Test microbial degradation in simulated aquatic systems (OECD 301F protocol) .

Advanced: What advanced synthetic strategies enable incorporation of this compound into supramolecular systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。